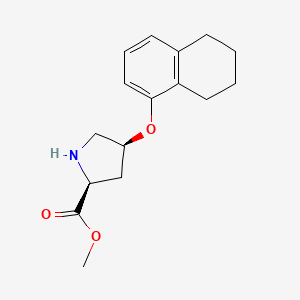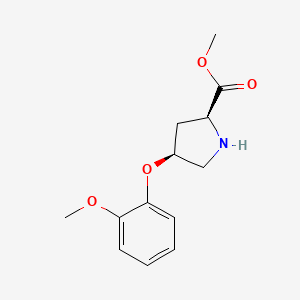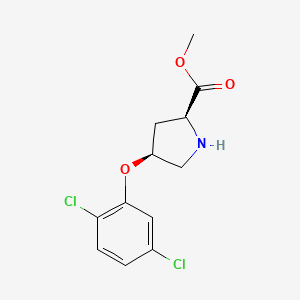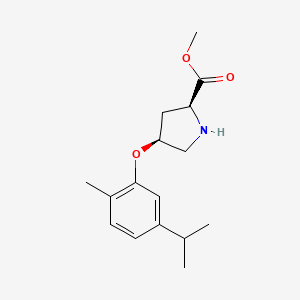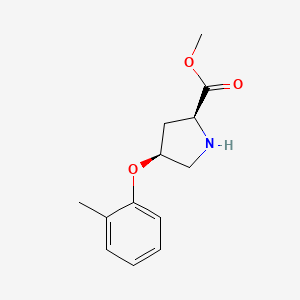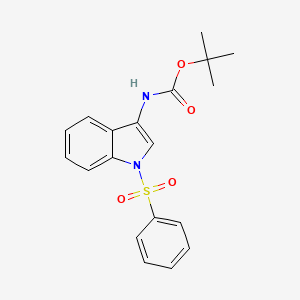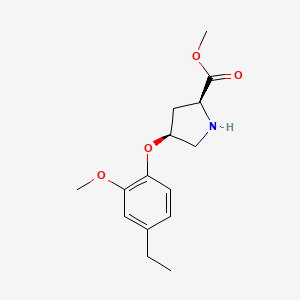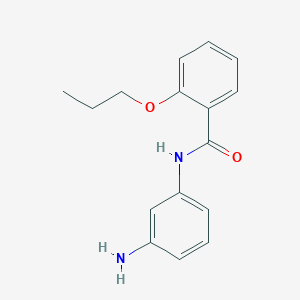
N-(3-Aminophenyl)-2-propoxybenzamide
Descripción general
Descripción
N-(3-Aminophenyl)-2-propoxybenzamide, also known as 3-APB, is a synthetic compound that has been used in a variety of scientific research applications. It is an analog of the naturally occurring compound, adenosine triphosphate (ATP), and is known to have a wide range of biochemical and physiological effects. It has been used in laboratory experiments to study the effects of ATP on cell signaling, as well as to investigate the role of ATP in various physiological processes. In
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
N-(3-Aminophenyl)-2-propoxybenzamide has been studied for its molecular structure and intermolecular interactions. Karabulut et al. (2014) explored the compound's molecular structure using X-ray diffraction and Density Functional Theory (DFT) calculations, highlighting the influence of intermolecular interactions on molecular geometry, particularly on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Antioxidant Potential and Electrochemical Oxidation
Jovanović et al. (2020) investigated the electrochemical oxidation of amino-substituted benzamide derivatives, including this compound, in aqueous buffer solutions. The study provided insights into the compound's antioxidant potential by analyzing its electrochemical behavior and free radical scavenging activity (Jovanović et al., 2020).
Potential Memory Enhancers and Molecular Docking Studies
Piplani et al. (2018) synthesized derivatives of this compound, evaluating their potential as memory enhancers. They conducted biological evaluations, molecular docking, and simulation studies, revealing the compound's acetylcholinesterase-inhibiting activity and its potential in enhancing memory (Piplani et al., 2018).
Electrocatalytic Determination of Biomolecules
Karimi-Maleh et al. (2014) developed a modified electrode using this compound for the electrocatalytic determination of biomolecules such as glutathione. This study demonstrated the compound's potential in biosensing applications (Karimi-Maleh et al., 2014).
Synthesis of Quinazoline and Quinazolinone Derivatives
Arachchige et al. (2019) reported on the synthesis of quinazoline and quinazolinone derivatives via ligand-promoted ruthenium-catalyzed coupling reactions involving 2-aminophenyl ketones and 2-aminobenzamides. This study is significant for the development of pharmaceuticals and advanced organic materials (Arachchige et al., 2019).
Ultrasound Assisted Eco-Friendly Synthesis
Akbarzadeh and Safaei-Ghomi (2020) utilized this compound in the ultrasound-assisted synthesis of 3-cinnamoyl coumarins. Their research contributes to greener chemistry practices and efficient synthesis methods (Akbarzadeh & Safaei‐Ghomi, 2020).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-propoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHOHLZJXKLIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





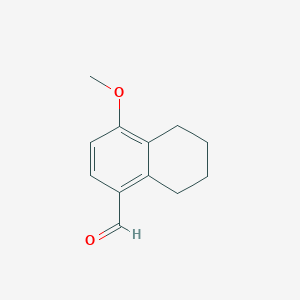

![1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione](/img/structure/B1384897.png)
